molecular formula C8H11IN2O2 B2962084 Ethyl 1-ethyl-3-iodo-1h-pyrazole-4-carboxylate CAS No. 1257250-76-2

Ethyl 1-ethyl-3-iodo-1h-pyrazole-4-carboxylate

Cat. No. B2962084
Key on ui cas rn: 1257250-76-2
M. Wt: 294.092
InChI Key: GUCWDGPUEYEVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536180B2

Procedure details

A 500 mL flask was charged with the sodium hydride (0.584 g, 14.61 mmol) and tetrahydrofuran (100 mL). To the resulting suspension was added a solution of EXAMPLE 59A (3.11 g, 11.69 mmol) in tetrahydrofuran (50 mL) dropwise over about 20 minutes and the reaction was stirred for 4 hours under nitrogen. The reaction mixture was cooled to −45° C. and a solution of iodoethane (3.77 mL, 46.8 mmol) in tetrahydrofuran (20 ml) was added dropwise over 20 minutes. The reaction mixture was allowed to come to ambient temperature and stirring was continued for 42 hours. The reaction was diluted with brine (400 mL) and extracted with ether (400 ml, 2×200 mL). The combined organics were dried over sodium sulfate, filtered and concentrated. The crude material was purified on the ISCO chromatography system on a silica gel cartridge (150 g) eluting with a 0, 10, 25, and 50% ethyl acetate/hexane step gradient to give the title compound. MS DCI+) m/e 295 (M+H)+.
Quantity
0.584 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.77 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][NH:6][N:5]=1.I[CH2:15][CH3:16]>O1CCCC1.[Cl-].[Na+].O>[CH2:15]([N:6]1[CH:7]=[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([I:3])=[N:5]1)[CH3:16] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
0.584 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.11 g
Type
reactant
Smiles
IC1=NNC=C1C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.77 mL
Type
reactant
Smiles
ICC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
brine
Quantity
400 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 4 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 42 hours
Duration
42 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (400 ml, 2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified on the ISCO chromatography system on a silica gel cartridge (150 g)
WASH
Type
WASH
Details
eluting with a 0, 10, 25, and 50% ethyl acetate/hexane step gradient

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N1N=C(C(=C1)C(=O)OCC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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